molecular formula C16H20N2O3 B4212477 4,7,7-trimethyl-3-oxo-N'-phenyl-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide

4,7,7-trimethyl-3-oxo-N'-phenyl-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide

Cat. No.: B4212477
M. Wt: 288.34 g/mol
InChI Key: HBUHISLAFDATEA-UHFFFAOYSA-N
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Description

4,7,7-trimethyl-3-oxo-N’-phenyl-2-oxabicyclo[221]heptane-1-carbohydrazide is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,7-trimethyl-3-oxo-N’-phenyl-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide typically involves the reaction of (S)-(-)-1-isocyanato-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one with phenylhydrazine . The reaction is carried out in an organic solvent such as toluene, with triethylamine as a base to facilitate the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and purification would apply, with potential scaling up of the reaction conditions used in laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

4,7,7-trimethyl-3-oxo-N’-phenyl-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

4,7,7-trimethyl-3-oxo-N’-phenyl-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7,7-trimethyl-3-oxo-N’-phenyl-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of human soluble epoxide hydrolase, it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols . This inhibition can lead to various physiological effects, including reduced blood pressure and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7,7-trimethyl-3-oxo-N’-phenyl-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide is unique due to its specific bicyclic structure and the presence of a phenylhydrazide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

4,7,7-trimethyl-3-oxo-N'-phenyl-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-14(2)15(3)9-10-16(14,21-13(15)20)12(19)18-17-11-7-5-4-6-8-11/h4-8,17H,9-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUHISLAFDATEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)NNC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331082
Record name 4,7,7-trimethyl-3-oxo-N'-phenyl-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794498
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

613658-76-7
Record name 4,7,7-trimethyl-3-oxo-N'-phenyl-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7,7-trimethyl-3-oxo-N'-phenyl-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide
Reactant of Route 2
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4,7,7-trimethyl-3-oxo-N'-phenyl-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide
Reactant of Route 3
4,7,7-trimethyl-3-oxo-N'-phenyl-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide
Reactant of Route 4
4,7,7-trimethyl-3-oxo-N'-phenyl-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide
Reactant of Route 5
4,7,7-trimethyl-3-oxo-N'-phenyl-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide
Reactant of Route 6
4,7,7-trimethyl-3-oxo-N'-phenyl-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide

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